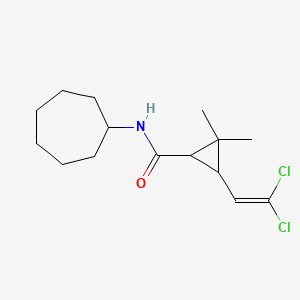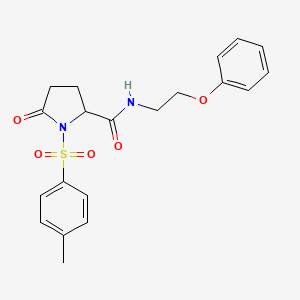
N-cycloheptyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOHEPTYL-3-(2,2-DICHLOROVINYL)-2,2-DIMETHYLCYCLOPROPANECARBOXAMIDE is a synthetic organic compound known for its unique chemical structure and properties It is characterized by a cycloheptyl group attached to a cyclopropane ring, which is further substituted with a dichlorovinyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEPTYL-3-(2,2-DICHLOROVINYL)-2,2-DIMETHYLCYCLOPROPANECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Introduction of the Dichlorovinyl Group: The dichlorovinyl group can be introduced through a halogenation reaction, where a vinyl group is treated with chlorine gas or a chlorinating agent.
Attachment of the Cycloheptyl Group: The cycloheptyl group can be attached through a nucleophilic substitution reaction, where a cycloheptyl halide reacts with a nucleophile.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where a carboxylic acid derivative reacts with an amine.
Industrial Production Methods
Industrial production of N-CYCLOHEPTYL-3-(2,2-DICHLOROVINYL)-2,2-DIMETHYLCYCLOPROPANECARBOXAMIDE may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and efficiency. The process may include continuous flow reactors, high-pressure reactors, and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEPTYL-3-(2,2-DICHLOROVINYL)-2,2-DIMETHYLCYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents are replaced by other groups.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into smaller fragments.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halides, nucleophiles, electrophiles
Hydrolysis Conditions: Aqueous acids (e.g., hydrochloric acid), aqueous bases (e.g., sodium hydroxide)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-CYCLOHEPTYL-3-(2,2-DICHLOROVINYL)-2,2-DIMETHYLCYCLOPROPANECARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-CYCLOHEPTYL-3-(2,2-DICHLOROVINYL)-2,2-DIMETHYLCYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-CYCLOHEXYL-3-(2,2-DICHLOROVINYL)-2,2-DIMETHYLCYCLOPROPANECARBOXAMIDE
- N-CYCLOPENTYL-3-(2,2-DICHLOROVINYL)-2,2-DIMETHYLCYCLOPROPANECARBOXAMIDE
- N-CYCLOOCTYL-3-(2,2-DICHLOROVINYL)-2,2-DIMETHYLCYCLOPROPANECARBOXAMIDE
Uniqueness
N-CYCLOHEPTYL-3-(2,2-DICHLOROVINYL)-2,2-DIMETHYLCYCLOPROPANECARBOXAMIDE is unique due to its specific cycloheptyl group, which imparts distinct chemical and physical properties compared to similar compounds with different cycloalkyl groups
Properties
Molecular Formula |
C15H23Cl2NO |
|---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
N-cycloheptyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C15H23Cl2NO/c1-15(2)11(9-12(16)17)13(15)14(19)18-10-7-5-3-4-6-8-10/h9-11,13H,3-8H2,1-2H3,(H,18,19) |
InChI Key |
JHEXNANCEAYZDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)NC2CCCCCC2)C=C(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]phthalazin-1(2H)-one](/img/structure/B11083820.png)

![(1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,4-dichlorophenoxy)sulfonyl]carbamate](/img/structure/B11083829.png)
![N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-fluorobenzamide](/img/structure/B11083833.png)
![3-(4-methylphenyl)-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11083844.png)
![[2-(Morpholin-4-yl)-5-nitrophenyl]{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B11083850.png)
![2-[(Mesitylmethyl)sulfanyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B11083853.png)
![3-(1-benzyl-1H-indol-3-yl)-N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]propanamide](/img/structure/B11083857.png)
![3-[2-(3,5-Dichloropyridin-2-yl)hydrazinyl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B11083865.png)
![5,7-Diisopropyl-2-pyridin-3-yl-1,3-diaza-tricyclo[3.3.1.1*3,7*]decan-6-one](/img/structure/B11083866.png)
![4-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-2-(benzylsulfanyl)quinazoline](/img/structure/B11083870.png)
![4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11083871.png)
![6-(4-ethylphenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11083882.png)
![5'-Benzyl-1-(2-fluorobenzyl)-3'-isobutyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11083895.png)
